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molecular formula C10H10O2 B196252 5-Acetyl-2,3-dihydrobenzo[b]furan CAS No. 90843-31-5

5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No. B196252
M. Wt: 162.18 g/mol
InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731434

Procedure details

To a 0° C. solution of acetyl chloride (1.64 mL, 23.0 mmol, 1.3 equivalents) in methylene chloride (30 mL) was added stannic chloride (2.49 mL, 21.3 mmol, 1.2 equivalents), maintaining the temperature below 5° C. The solution was stirred 15 minutes at 0° C., and then a solution of 2,3-dihydrofuran (2.00 mL, 17.7 mmol) in methylene chloride (5 mL) was added dropwise while maintaining the temperature below 8° C. The dark red solution was stirred 1 hour at 2° C. and then poured into 50 mL of ice water. The reaction was stirred an additional 30 minutes, and the layers were separated. The organic layer was washed with water and aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on 150 g silica gel, eluting with 18% ethyl acetate in hexanes. The solvents were removed under reduced pressure to yield the title compound (2.68 g, 93%) as a yellow solid.
Quantity
1.64 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[O:5]1[CH:9]=[CH:8][CH2:7][CH2:6]1>C(Cl)Cl>[C:1]([C:7]1[CH:8]=[CH:9][C:6]2[O:5][CH2:9][CH2:8][C:7]=2[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
stannic chloride
Quantity
2.49 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 8° C
STIRRING
Type
STIRRING
Details
The dark red solution was stirred 1 hour at 2° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water and aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on 150 g silica gel
WASH
Type
WASH
Details
eluting with 18% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 186.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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